
(1R)-1-(4-hexylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Hexylphenyl)ethan-1-amine is an organic compound characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Hexylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hexylbenzaldehyde.
Reductive Amination: The 4-hexylbenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (1R)-enantiomer.
Industrial Production Methods: Industrial production of (1R)-1-(4-Hexylphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: (1R)-1-(4-Hexylphenyl)ethan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (1R)-1-(4-Hexylphenyl)ethan-1-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its amine functionality allows for the modification of its structure to enhance biological activity and selectivity.
Industry: In the industrial sector, (1R)-1-(4-Hexylphenyl)ethan-1-amine can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-Hexylphenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular pathways. The compound’s molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or nucleic acids.
Comparación Con Compuestos Similares
(1S)-1-(4-Hexylphenyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-Hexylbenzylamine: A structurally similar compound with a benzylamine moiety instead of an ethanamine moiety.
4-Hexylaniline: Another related compound with an aniline group instead of an ethanamine group.
Uniqueness: (1R)-1-(4-Hexylphenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both a hexyl group and an ethanamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
(1R)-1-(4-hexylphenyl)ethanamine |
InChI |
InChI=1S/C14H23N/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-12H,3-7,15H2,1-2H3/t12-/m1/s1 |
Clave InChI |
CIHXLHDRIVXUKS-GFCCVEGCSA-N |
SMILES isomérico |
CCCCCCC1=CC=C(C=C1)[C@@H](C)N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)
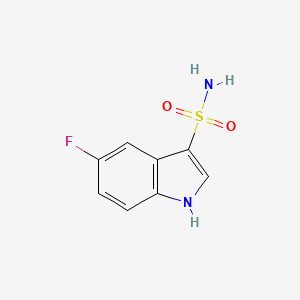
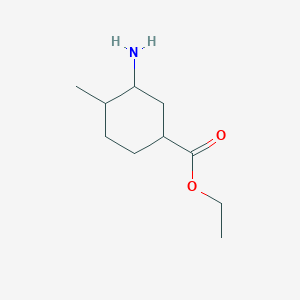
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13219371.png)

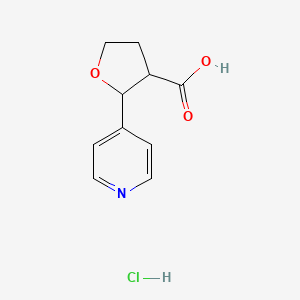
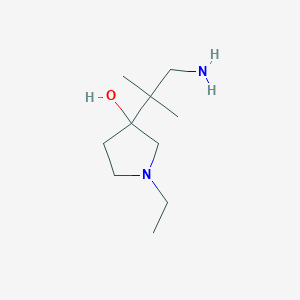
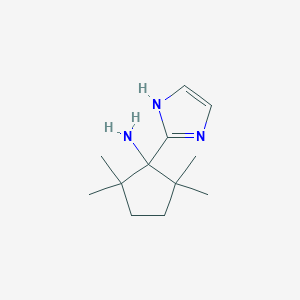

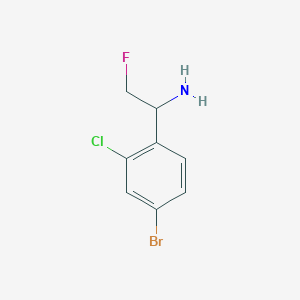
![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
![[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)
![N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219426.png)

